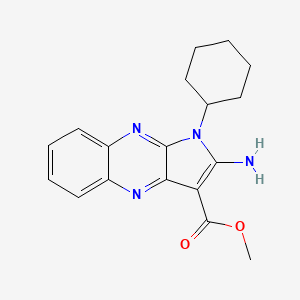

Methyl 2-amino-1-cyclohexyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-1-cyclohexyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

the principles of green chemistry and efficient catalytic processes are often employed to optimize yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-1-cyclohexyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs .

Scientific Research Applications

Methyl 2-amino-1-cyclohexyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Medicine: Quinoxaline derivatives are known for their anticancer, antibacterial, and antioxidant properties.

Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-1-cyclohexyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate involves its interaction with specific molecular targets. For instance, quinoxaline derivatives are known to inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-amino-1-(3-hydroxyphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate

- Methyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate

Uniqueness

Methyl 2-amino-1-cyclohexyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate is unique due to its specific cyclohexyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other quinoxaline derivatives .

Biological Activity

Methyl 2-amino-1-cyclohexyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

1. Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula : C14H18N4O2

- Molecular Weight : 270.32 g/mol

The structure features a pyrroloquinoxaline core, which is known for its diverse biological activities.

Research indicates that this compound may exert its effects through several mechanisms:

- Adenosine Receptor Modulation : This compound has shown potential in modulating adenosine receptors, particularly the A3 receptor subtype, which is implicated in various physiological processes including inflammation and cancer progression. Agonists of the A3 receptor have been associated with protective effects against ischemic damage and apoptosis in cardiac tissues .

- Antitumor Activity : Preliminary studies suggest that derivatives of quinoxaline compounds exhibit significant anticancer properties. For instance, related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating strong potential for further development as anticancer agents .

3.1 Anticancer Properties

Several studies have highlighted the anticancer activity of this compound and its derivatives:

| Cell Line | IC50 (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |

|---|---|---|---|

| HCT-116 | 1.9 | Doxorubicin | 3.23 |

| MCF-7 | 2.3 | Doxorubicin | 3.23 |

These results indicate that this compound may be a promising candidate for further development in cancer therapy.

3.2 Neuroprotective Effects

In addition to its anticancer properties, compounds within this class have been investigated for neuroprotective effects. They may protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases .

4. Case Studies

Case Study 1: Antiviral Activity

A study reported that related quinoxaline derivatives exhibited significant antiviral activity against Tobacco Mosaic Virus (TMV), with effective concentrations comparable to existing antiviral agents . This suggests a broader spectrum of biological activity that warrants further exploration.

Case Study 2: GABA Modulation

Another investigation into similar compounds indicated potential GABAergic activity, suggesting these molecules could serve as allosteric modulators at GABA receptors, which play critical roles in neurotransmission and anxiety regulation .

5. Conclusion

This compound represents a promising area of research due to its diverse biological activities, particularly in cancer treatment and neuroprotection. Continued investigation into its mechanisms of action and therapeutic applications is essential for fully understanding its potential benefits.

Properties

IUPAC Name |

methyl 2-amino-1-cyclohexylpyrrolo[3,2-b]quinoxaline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c1-24-18(23)14-15-17(21-13-10-6-5-9-12(13)20-15)22(16(14)19)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8,19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISHKCDODWFJNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4CCCCC4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.